REACTION_CXSMILES
|
[CH2:1]([C:8]1[CH:9]=[C:10]2[C:16](Br)(Br)[C:15](=[O:19])[N:14]([CH3:20])[C:11]2=[N:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(=[O:23])C>[Zn]>[C:1]([C:8]1[CH:9]=[C:10]2[CH2:16][C:15](=[O:19])[N:14]([CH3:20])[C:11]2=[N:12][CH:13]=1)(=[O:23])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
compound
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C=1C=C2C(=NC1)N(C(C2(Br)Br)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
After 30 minutes' stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrate to dryness under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extract with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
CONCENTRATION
|
Details
|
by concentrating to dryness
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on a silica column (eluant: petroleum ether/ethyl acetate, 6/4)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=C2C(=NC1)N(C(C2)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |